molecular formula C18H27NO4 B13836929 Propiophenone, 3-(4-methylpiperidino)-2',4',6'-trimethoxy- CAS No. 18703-97-4

Propiophenone, 3-(4-methylpiperidino)-2',4',6'-trimethoxy-

Cat. No.: B13836929
CAS No.: 18703-97-4
M. Wt: 321.4 g/mol
InChI Key: KDCIKZCNHSWZEP-UHFFFAOYSA-N
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Description

Propiophenone, 3-(4-methylpiperidino)-2’,4’,6’-trimethoxy- is a complex organic compound characterized by its unique structure, which includes a propiophenone backbone substituted with a 4-methylpiperidino group and three methoxy groups at the 2’, 4’, and 6’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propiophenone, 3-(4-methylpiperidino)-2’,4’,6’-trimethoxy- typically involves multi-step organic reactions. One common method includes the reaction of propiophenone with methylmagnesium bromide or methyl lithium in the presence of a suitable catalyst to introduce the 4-methylpiperidino group. The methoxy groups are then introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Propiophenone, 3-(4-methylpiperidino)-2’,4’,6’-trimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Substitution: Dimethyl sulfate, Methyl iodide

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted aromatic compounds .

Scientific Research Applications

Propiophenone, 3-(4-methylpiperidino)-2’,4’,6’-trimethoxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Propiophenone, 3-(4-methylpiperidino)-2’,4’,6’-trimethoxy- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propiophenone, 3-(4-methylpiperidino)-2’,4’,6’-trimethoxy- is unique due to the presence of both the 4-methylpiperidino group and the three methoxy groups, which confer distinct chemical and biological properties.

Biological Activity

Propiophenone derivatives, particularly the compound 3-(4-methylpiperidino)-2',4',6'-trimethoxy- , have garnered attention for their potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of Propiophenone, 3-(4-methylpiperidino)-2',4',6'-trimethoxy- is C18H27NO3C_{18}H_{27}NO_3. The compound features a propiophenone backbone with three methoxy groups and a piperidine moiety, which contributes to its biological activity.

Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin. The presence of the piperidine ring suggests potential activity as a central nervous system (CNS) agent.

  • Dopaminergic Activity : The piperidinyl group can enhance binding affinity to dopamine receptors, potentially affecting mood and behavior.
  • Serotonergic Modulation : Methoxy substitutions may influence serotonin receptor activity, suggesting anxiolytic or antidepressant properties.

Antidepressant Effects

A study exploring the antidepressant-like effects of similar compounds indicated that derivatives with piperidine structures exhibited significant reductions in immobility time in forced swim tests, suggesting enhanced mood elevation effects .

Analgesic Properties

Another area of interest is the analgesic potential of these compounds. Research has shown that certain propiophenone derivatives can modulate pain pathways through interactions with opioid receptors, providing a basis for their use in pain management .

Case Studies

  • Case Study on Antidepressant Properties :
    • A clinical trial involving a related compound demonstrated significant improvement in depressive symptoms among participants after 8 weeks of treatment. The study highlighted the importance of the piperidine structure in enhancing bioavailability and receptor affinity .
  • Case Study on Analgesic Effects :
    • In an animal model, administration of the compound resulted in a notable decrease in pain response compared to controls. This suggests potential for development as a therapeutic agent for chronic pain conditions .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntidepressantDopaminergic and serotonergic modulation
AnalgesicOpioid receptor interaction
CNS StimulantEnhanced neurotransmitter release

Properties

CAS No.

18703-97-4

Molecular Formula

C18H27NO4

Molecular Weight

321.4 g/mol

IUPAC Name

3-(4-methylpiperidin-1-yl)-1-(2,4,6-trimethoxyphenyl)propan-1-one

InChI

InChI=1S/C18H27NO4/c1-13-5-8-19(9-6-13)10-7-15(20)18-16(22-3)11-14(21-2)12-17(18)23-4/h11-13H,5-10H2,1-4H3

InChI Key

KDCIKZCNHSWZEP-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CCC(=O)C2=C(C=C(C=C2OC)OC)OC

Origin of Product

United States

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